molecular formula C12H8N6O4 B11406667 6-methyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

6-methyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

Cat. No.: B11406667
M. Wt: 300.23 g/mol
InChI Key: WUFYYGMFIMTSBE-UHFFFAOYSA-N
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Description

6-METHYL-3-(4-NITROPHENYL)-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrimido[5,4-e][1,2,4]triazine core substituted with a methyl group at position 6 and a nitrophenyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-(4-NITROPHENYL)-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-nitrobenzaldehyde with a suitable amine can form an intermediate Schiff base, which can then undergo cyclization with a triazine derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-(4-NITROPHENYL)-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

6-METHYL-3-(4-NITROPHENYL)-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-METHYL-3-(4-NITROPHENYL)-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-3-(4-NITROPHENYL)-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a triazine core makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H8N6O4

Molecular Weight

300.23 g/mol

IUPAC Name

6-methyl-3-(4-nitrophenyl)-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C12H8N6O4/c1-17-11(19)8-10(14-12(17)20)16-15-9(13-8)6-2-4-7(5-3-6)18(21)22/h2-5H,1H3,(H,14,16,20)

InChI Key

WUFYYGMFIMTSBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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